molecular formula C19H23ClO3 B5129715 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B5129715
M. Wt: 334.8 g/mol
InChI Key: GGCDQPWGRBYXOY-UHFFFAOYSA-N
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Description

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound with the molecular formula C19H23ClO3 This compound is characterized by its complex structure, which includes a chlorinated benzene ring, multiple methoxy and methyl groups, and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Propoxy Linkage: The initial step involves the reaction of 2-methoxy-4-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(2-methoxy-4-methylphenoxy)propane.

    Chlorination: The next step involves the chlorination of 1,3-dimethylbenzene to introduce the chlorine atom at the 1-position.

    Coupling Reaction: Finally, the chlorinated benzene derivative is reacted with 3-(2-methoxy-4-methylphenoxy)propane under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form dechlorinated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

Scientific Research Applications

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
  • 1-chloro-2-[3-(4-methylphenoxy)propoxy]-3,5-dimethylbenzene
  • 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene

Uniqueness

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCDQPWGRBYXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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